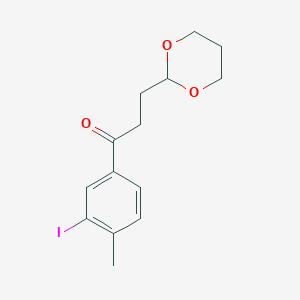

3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone

Descripción general

Descripción

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone is an organic compound that features a 1,3-dioxane ring, an iodine atom, and a methyl group attached to a propiophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone typically involves the acetalization of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include refluxing in toluene with toluenesulfonic acid as a catalyst, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like KMnO4 or OsO4.

Reduction: Reduction can be achieved using reagents such as LiAlH4 or NaBH4.

Substitution: Nucleophilic substitution reactions can occur, particularly at the iodine atom, using nucleophiles like RLi or RMgX.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, CrO3.

Reducing agents: LiAlH4, NaBH4.

Nucleophiles: RLi, RMgX, RCuLi.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone involves its interaction with molecular targets through its functional groups. The 1,3-dioxane ring can act as a protecting group, while the iodine atom can participate in substitution reactions. The compound’s effects are mediated by its ability to undergo various chemical transformations, which can be exploited in different applications .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

3-(1,3-Dioxan-2-YL)-3’-iodo-4’-methylpropiophenone is unique due to the presence of the iodine atom, which allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .

Actividad Biológica

3-(1,3-Dioxan-2-YL)-3'-iodo-4'-methylpropiophenone (CAS No. 898757-13-6) is a synthetic compound characterized by its unique structure, which includes a dioxane ring and an iodine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H17IO3

- Molecular Weight : 360.19 g/mol

- Boiling Point : 436.7 ± 40.0 °C (predicted)

- Density : 1.498 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, antitumor, and antiparasitic properties.

Antimicrobial Activity

Recent research indicates that derivatives of dioxane compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain dioxane derivatives can inhibit the growth of pathogenic bacteria and fungi. The compound's structure may contribute to its ability to interact with microbial cell membranes or inhibit essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|

| Escherichia coli | 10 | 1.8 |

| Candida albicans | 10 | 0.82 |

| Aspergillus flavus | 2 | 1.2 |

Antitumor Activity

The antitumor potential of this compound has also been evaluated in vitro against various cancer cell lines. The MTT assay was employed to assess cytotoxicity, revealing that the compound exhibits dose-dependent inhibition of cell viability.

| Cell Line | IC50 (µM) | Control Drug |

|---|---|---|

| HEPG2 (Liver) | 15 | Doxorubicin |

| MCF7 (Breast) | 20 | Doxorubicin |

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the presence of the iodine atom enhances its reactivity and ability to form covalent bonds with biomolecules, potentially leading to disruption of cellular functions in pathogens and cancer cells.

Case Studies

-

Antiparasitic Activity : A study evaluated the efficacy of dioxane derivatives against Leishmania donovani, a protozoan parasite responsible for leishmaniasis. The IC50 values indicated that these compounds could significantly inhibit the growth of both promastigote and amastigote forms of the parasite.

- Promastigote IC50 : 3.4 µM

- Amastigote IC50 : Similar potency observed

-

Cytotoxicity Assessment : Cytotoxic effects were assessed on Vero cells to determine selectivity indices (SI). The selectivity index is calculated as , where is the cytotoxic concentration for 50% cell death.

- For example:

- If µM and µM, then .

- For example:

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c1-10-3-4-11(9-12(10)15)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIASYWSJKQZDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCC2OCCCO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646067 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-13-6 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-iodo-4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.